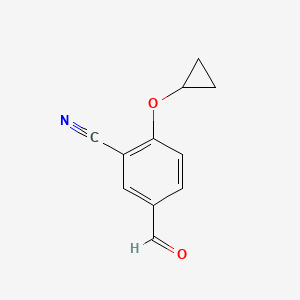

2-Cyclopropoxy-5-formylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-cyclopropyloxy-5-formylbenzonitrile |

InChI |

InChI=1S/C11H9NO2/c12-6-9-5-8(7-13)1-4-11(9)14-10-2-3-10/h1,4-5,7,10H,2-3H2 |

InChI Key |

JYUSIEVAIFJAOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)C=O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Cyclopropoxy-5-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-Cyclopropoxy-5-formylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached via a two-step pathway, commencing with the preparation of the precursor 2-Fluoro-5-formylbenzonitrile, followed by a nucleophilic aromatic substitution (SNAr) to introduce the cyclopropoxy moiety. This document provides a comprehensive overview of two distinct routes for the synthesis of the fluoro intermediate, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

I. Synthesis of the Intermediate: 2-Fluoro-5-formylbenzonitrile

Two primary pathways for the synthesis of 2-Fluoro-5-formylbenzonitrile are presented below.

A. Route 1: From 3-Bromo-4-fluorobenzaldehyde

This route involves a cyanation reaction of 3-Bromo-4-fluorobenzaldehyde.

Experimental Protocol:

In a 1-liter round-bottom flask, 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde is dissolved in 400 mL of N-methyl-2-pyrrolidone (NMP). To this solution, 50.6 g (0.56 mol) of cuprous cyanide is added. The reaction mixture is then heated to 170°C and stirred overnight.

Following the reaction, the mixture is cooled to room temperature. An appropriate amount of diatomaceous earth is added, and the mixture is stirred before being filtered. The filtrate is then diluted with 400 mL of water and extracted with 500 mL of ethyl acetate. The organic phase is washed twice with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting residue is recrystallized from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 55.95 g (76.1%) | [1] |

| Mass Spectrometry | MS(ESI): 150 (M+1, 100%) | [1] |

B. Route 2: From o-Fluorobenzonitrile

This alternative synthesis involves a three-step process starting from o-Fluorobenzonitrile.

Step 1: Synthesis of Intermediate I

In a 500 mL bottle, 250 g of concentrated sulfuric acid, 30 g of paraformaldehyde, 60 g of o-fluorobenzonitrile, 58.5 g of sodium chloride, and 6.8 g of anhydrous zinc chloride are sequentially added. The mixture is stirred at room temperature, and the reaction progress is monitored by HPLC until the starting material content is less than 5%. The reaction mixture is then poured into 500 g of an ice-water mixture to quench the reaction and extracted twice with 500 mL of methylene chloride.[2]

Step 2: Hydrolysis to Intermediate II

Into a 500 mL bottle, 200 mL of water, 20 g of sodium carbonate, and 76.3 g of the crude intermediate I from the previous step are added. The mixture is heated to 90°C and reacted with stirring. The reaction is monitored by HPLC until the content of intermediate I is less than 3%. The reaction mixture is then extracted three times with 500 mL of ethyl acetate, and the organic layer is concentrated under reduced pressure.[2]

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

To a 1000 mL bottle containing 500 mL of methylene chloride, 138.9 g of the crude intermediate II is added and cooled in a cold water bath with stirring. 200 g of pyridinium chlorochromate is added in portions, and the reaction is kept stirring at room temperature. The reaction is monitored by HPLC until the conversion of intermediate II is complete. The reaction solution is then suction filtered, and the filter cake is rinsed with 200 mL of methylene chloride. The solvent is removed under reduced pressure, and the residue is recrystallized from toluene to yield a yellow solid.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield (Step 2) | 64.2 g (85%) | [2] |

| Yield (Step 3) | 84.7 g (65%) | [2] |

| Purity (HPLC) | >97% | [2] |

II. Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of the fluorine atom in 2-Fluoro-5-formylbenzonitrile with a cyclopropoxy group. This reaction is facilitated by the electron-withdrawing nature of the nitrile and formyl groups, which activate the aromatic ring towards nucleophilic attack.

Reaction Principle:

The reaction proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. The cyclopropoxide anion, generated in situ from cyclopropanol and a strong base, acts as the nucleophile. It attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired this compound.

Generalized Experimental Protocol:

To a solution of cyclopropanol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added at 0°C to generate the sodium or potassium cyclopropoxide. After stirring for a short period, a solution of 2-Fluoro-5-formylbenzonitrile in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 60-80°C) to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS.

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: As a specific experimental protocol for this transformation was not found in the searched literature, this generalized procedure is based on the established principles of nucleophilic aromatic substitution reactions on activated aryl fluorides.

III. Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis routes described above.

Caption: Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde.

Caption: Multi-step synthesis of 2-Fluoro-5-formylbenzonitrile from o-Fluorobenzonitrile.

Caption: Final conversion to this compound via SNAr.

References

An In-depth Technical Guide to 2-Cyclopropoxy-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical applications of 2-Cyclopropoxy-5-formylbenzonitrile. Due to the limited availability of published experimental data for this specific compound, this document combines information from structurally similar molecules, predicted data, and established chemical principles to serve as a valuable resource for researchers. The guide includes tabulated chemical data, a detailed hypothetical synthesis protocol, and graphical representations of the synthetic workflow and a potential logical pathway for its application in drug discovery.

Chemical Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its chemical properties can be estimated based on its structure and data from analogous compounds. The core structure features a benzonitrile moiety substituted with a cyclopropoxy and a formyl group, suggesting its potential as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Structural Information

| Identifier | Value |

| IUPAC Name | 2-(cyclopropyloxy)-5-formylbenzonitrile |

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| Canonical SMILES | O=CC1=CC(C#N)=C(OC2CC2)C=C1 |

| InChI Key | InChI=1S/C11H9NO2/c12-7-9-3-1-8(6-13)4-10(9)14-11-5-2-11/h1,3-4,6,11H,2,5H2 |

Physicochemical Properties (Predicted and Inferred)

Quantitative data for this compound is largely unavailable. The following table includes predicted values and data from the closely related compound 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile where applicable.

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like Chloroform and Methanol. | Inferred from similar compounds |

| XLogP3 | 2.5 | Predicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1] |

| Hydrogen Bond Donor Count | 0 | Predicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1] |

| Hydrogen Bond Acceptor Count | 3 | Predicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1] |

| Rotatable Bond Count | 3 | Predicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1] |

| Exact Mass | 187.063328 g/mol | Calculated |

| Topological Polar Surface Area | 50.1 Ų | Predicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[2][3] This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis starts from the commercially available 2-hydroxy-5-formylbenzonitrile and introduces the cyclopropoxy group via a nucleophilic substitution reaction with a suitable cyclopropyl electrophile, such as cyclopropyl bromide.

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Experimental Protocol

Objective: To synthesize this compound from 2-hydroxy-5-formylbenzonitrile.

Materials:

-

2-hydroxy-5-formylbenzonitrile

-

Cyclopropyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 2-hydroxy-5-formylbenzonitrile (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Add cyclopropyl bromide (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Discovery

The structural motifs within this compound, namely the benzonitrile and the cyclopropyl group, are of interest in medicinal chemistry. Benzonitriles are present in a variety of bioactive molecules, and the cyclopropyl group is often used to introduce conformational rigidity and improve metabolic stability.

Hypothetical Signaling Pathway Involvement

Given its structure, this compound could be investigated as a potential inhibitor of enzymes where a nitrile group can interact with the active site. The following diagram illustrates a hypothetical signaling pathway where such a molecule could act as an enzyme inhibitor, leading to a downstream cellular response.

Caption: Hypothetical signaling pathway showing enzyme inhibition.

Safety and Handling

Specific safety data for this compound is not available. However, based on the analogous and well-documented compound 2-Fluoro-5-formylbenzonitrile, the following precautions should be taken. It should be handled by trained professionals in a well-ventilated area, using appropriate personal protective equipment (PPE).

Potential Hazards (inferred from 2-Fluoro-5-formylbenzonitrile):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended PPE:

-

Protective gloves

-

Protective clothing

-

Eye and face protection

-

Respiratory protection if dust is generated

Conclusion

This compound is a chemical compound with potential for use in synthetic and medicinal chemistry. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route, and a conceptual framework for its potential applications. Further experimental investigation is necessary to fully characterize this molecule and explore its utility in drug discovery and other areas of chemical research.

References

An In-depth Technical Guide to a Substituted Benzonitrile: A Case Study on 2-Fluoro-5-formylbenzonitrile

Disclaimer: Initial searches for the requested compound, "2-Cyclopropoxy-5-formylbenzonitrile," did not yield any publicly available scientific data, including its molecular structure, properties, or synthesis. This suggests that it may be a novel or exceptionally rare compound. This guide will therefore focus on a closely related and well-documented analogue, 2-Fluoro-5-formylbenzonitrile , to provide a representative technical overview in line with the user's request for an in-depth guide for researchers and drug development professionals. All data, experimental protocols, and visualizations presented herein pertain to 2-Fluoro-5-formylbenzonitrile .

Introduction

Substituted benzonitriles are a pivotal class of organic compounds in medicinal chemistry and materials science. The presence of the nitrile and other functional groups on the benzene ring allows for a wide range of chemical modifications, making them versatile building blocks for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of 2-Fluoro-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals, including PARP inhibitors used in cancer therapy.

Molecular Structure and Properties

2-Fluoro-5-formylbenzonitrile is a benzonitrile derivative characterized by a fluorine atom at the 2-position and a formyl (aldehyde) group at the 5-position.

Table 1: Chemical and Physical Properties of 2-Fluoro-5-formylbenzonitrile

| Property | Value | Reference |

| Molecular Formula | C₈H₄FNO | [1] |

| Molecular Weight | 149.12 g/mol | [1] |

| CAS Number | 218301-22-5 | |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 80-84 °C (lit.) | [3] |

| Boiling Point | 215.6 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 84.2 ± 21.8 °C | [3] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

Table 2: Spectroscopic Data of 2-Fluoro-5-formylbenzonitrile

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR (CDCl₃, Predicted) | δ 9.72 (s, 1H, CHO), 7.94 (d, 1H, Ar-H), 7.83 (dd, 1H, Ar-H), 6.83 (d, 1H, Ar-H), 3.27 (s, 3H, impurity or reference) |

| Mass Spectrometry (ESI) | m/z 150 (M+1) |

| Infrared (IR) Spectroscopy | ATR-Neat spectrum available from various suppliers. Key absorptions expected for C≡N, C=O (aldehyde), C-F, and aromatic C-H and C=C stretching. |

Synthesis and Experimental Protocols

Several synthetic routes to 2-Fluoro-5-formylbenzonitrile have been reported. A common method involves the cyanation of a brominated precursor. Another approach involves the oxidation of a hydroxymethyl intermediate.

Synthesis from 3-Bromo-4-fluorobenzaldehyde

One reported synthesis starts from 3-bromo-4-fluorobenzaldehyde and proceeds via a cyanation reaction.

Experimental Protocol:

-

In a 1-liter round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).

-

To this solution, add cuprous cyanide (50.6 g, 0.56 mol).

-

Heat the reaction mixture to 170 °C with stirring and maintain overnight.

-

After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.

-

Filter the mixture.

-

Dissolve the filtrate in 400 mL of water and 500 mL of ethyl acetate.

-

Wash the organic phase twice with water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to yield 2-Fluoro-5-formylbenzonitrile as a pale yellow solid.

Synthesis via Oxidation

A multi-step synthesis has also been described which concludes with an oxidation step.

Experimental Protocol:

-

Place 500 mL of dichloromethane in a 1000 mL flask, followed by 138.9 g of the crude intermediate, 2-fluoro-5-(hydroxymethyl)benzonitrile.

-

Cool the mixture in a cold-water bath with stirring.

-

Add 200 g of pyridinium chlorochromate (PCC) in batches while maintaining stirring at room temperature.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the conversion of the starting material is complete.

-

Suction filter the reaction solution and rinse the filter cake with 200 mL of dichloromethane.

-

Remove the solvent from the filtrate under reduced pressure.

-

Recrystallize the residue from toluene to obtain 2-fluoro-5-formylbenzonitrile as a yellow solid.[1]

Applications in Drug Development

2-Fluoro-5-formylbenzonitrile is a crucial intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2][] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms. The formyl and nitrile groups of 2-fluoro-5-formylbenzonitrile serve as handles for further chemical transformations to construct the complex heterocyclic systems characteristic of PARP inhibitors like Olaparib.[1][5]

Visualizations

Molecular Structure

Caption: 2D structure of 2-Fluoro-5-formylbenzonitrile.

Synthetic Workflow

Caption: General workflow for the synthesis of 2-Fluoro-5-formylbenzonitrile.

References

Technical Guide: 2-Cyclopropoxy-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopropoxy-5-formylbenzonitrile, including its chemical identity, a detailed potential synthesis protocol, and its prospective applications in research and drug development based on the activities of structurally related compounds.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(cyclopropyloxy)-5-formylbenzonitrile . This name is derived by identifying the parent structure as benzonitrile, with substituents at positions 2 and 5. The substituent at position 2 is a cyclopropoxy group, and at position 5 is a formyl group.

A summary of its key chemical data is presented in the table below.

| Property | Value |

| IUPAC Name | 2-(cyclopropyloxy)-5-formylbenzonitrile |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Canonical SMILES | C1CC1OC2=C(C=C(C=C2)C=O)C#N |

| Physical State | Solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted). |

Proposed Synthesis: Williamson Ether Synthesis

The proposed synthesis involves the O-alkylation of 2-hydroxy-5-formylbenzonitrile with a suitable cyclopropyl halide, such as bromocyclopropane, in the presence of a base.

Experimental Protocol:

Materials:

-

2-Hydroxy-5-formylbenzonitrile

-

Bromocyclopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-formylbenzonitrile (1.0 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 equivalents) and the chosen anhydrous solvent (acetone or DMF) to the flask.

-

Addition of Alkylating Agent: While stirring the suspension, add bromocyclopropane (1.2-1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue is redissolved in dichloromethane and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the cyclopropoxy group.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

-

Melting Point Analysis: To determine the melting point of the solid product.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Potential Biological and Pharmacological Relevance

While no specific biological activities have been reported for this compound, its structural motifs are present in molecules with known pharmacological properties.

-

Benzonitrile Moiety: The benzonitrile scaffold is a key component in a variety of bioactive compounds. For instance, 2-fluoro-5-formylbenzonitrile serves as an important intermediate in the synthesis of Olaparib, a potent PARP (Poly (ADP-ribose) polymerase) inhibitor used in cancer therapy.[6][7] PARP inhibitors are crucial in targeting cancers with deficiencies in DNA repair mechanisms.

-

Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug candidates is a common strategy in medicinal chemistry. This small, rigid ring can introduce conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[8] For example, cyclopropyl-containing compounds have been investigated as selective serotonin 2C receptor agonists and as antagonists for the NMDA receptor.[9][10]

The logical relationship for the potential application of this compound is outlined in the diagram below.

Caption: Potential applications based on structural motifs.

Given the presence of these pharmacologically relevant groups, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and neuroscience. Further research is warranted to explore its biological activity profile.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cas 218301-22-5,2-FLUORO-5-FORMYLBENZONITRILE | lookchem [lookchem.com]

- 7. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 8. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Cyclopropoxy-5-formylbenzonitrile

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the physical and chemical properties of 2-Cyclopropoxy-5-formylbenzonitrile. Due to the limited publicly available data on this specific compound, this guide also provides information on the closely related analogue, 2-Fluoro-5-formylbenzonitrile, to offer comparative insights.

Physicochemical Properties

A thorough search of available scientific literature and chemical databases did not yield specific experimental data for the physical properties of this compound.

For the purpose of providing a relevant frame of reference, the physical properties of the structurally similar compound, 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5), are presented below. It is crucial to note that these values are not for this compound and should be used with caution as the difference in the substituent at the 2-position (cyclopropoxy vs. fluoro) will significantly influence these properties.

Table 1: Physical Properties of 2-Fluoro-5-formylbenzonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO | [1] |

| Molecular Weight | 149.12 g/mol | [1][2] |

| Melting Point | 80-84 °C (lit.) | [3][4][5] |

| Boiling Point | 215.603 °C at 760 mmHg | [4][5] |

| Density | 1.26 g/cm³ | [4][5] |

| Flash Point | 84.194 °C | [4][5] |

| Solubility | Soluble in Chloroform, Methanol. | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain.

As a general reference, the synthesis of the related compound, 2-Fluoro-5-formylbenzonitrile, has been described. One method involves the reaction of 3-bromo-4-fluoro-benzaldehyde with cuprous cyanide.[1] Another reported synthesis starts from 2-fluoro-5-(hydroxymethyl)benzonitrile, which is oxidized using pyridinium chlorochromate in dichloromethane.[1] The reaction progress is monitored by HPLC, and the final product is purified by recrystallization from toluene.[1]

Logical Relationships in Synthesis

The synthesis of 2-Fluoro-5-formylbenzonitrile can be visualized as a multi-step process. The following diagram illustrates a potential synthetic workflow based on the available literature for this related compound.

Caption: A generalized workflow for the synthesis of 2-Fluoro-5-formylbenzonitrile.

Disclaimer: This document is intended for informational purposes only. The information regarding 2-Fluoro-5-formylbenzonitrile is provided as a potential analogue for comparison, and it is imperative that researchers consult original research articles and safety data sheets before handling any chemical compounds. The physical properties of this compound are expected to differ from those of its fluoro-analogue.

References

- 1. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-5-formylbenzonitrile | CAS#:218301-22-5 | Chemsrc [chemsrc.com]

- 4. 2-Fluoro-5-formylbenzonitrile, CAS No. 218301-22-5 - iChemical [ichemical.com]

- 5. Cas 218301-22-5,2-FLUORO-5-FORMYLBENZONITRILE | lookchem [lookchem.com]

Technical Guide: Physicochemical Properties of 2-Cyclopropoxy-5-formylbenzonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available solubility and physicochemical data for the compound 2-Cyclopropoxy-5-formylbenzonitrile. An extensive search of scientific literature and chemical databases reveals a significant lack of publicly available information for this specific molecule. To provide a relevant frame of reference for researchers, this document presents data for the closely related analog, 2-Fluoro-5-formylbenzonitrile, which is more extensively documented. Furthermore, a hypothetical experimental workflow for the synthesis of this compound is proposed, based on established chemical principles, to meet the need for procedural visualization.

Introduction: The Challenge of Data Scarcity

This compound is a niche organic compound for which there is a notable absence of published data regarding its solubility, biological activity, and detailed experimental protocols. In contrast, the structurally similar compound, 2-Fluoro-5-formylbenzonitrile, serves as a key intermediate in the synthesis of pharmaceuticals, such as PARP inhibitors used in cancer therapy. Due to this disparity in available information, this guide utilizes data from the fluoro-analog as a proxy to offer general insights that may be applicable to the cyclopropoxy compound, with the explicit understanding that these are not direct properties of this compound.

Physicochemical Data Summary (Reference Compound)

The following data pertains to 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5) and is provided for reference purposes. No quantitative solubility data was found for this compound either; however, qualitative descriptions are available.

Table 1: Qualitative Solubility and Physical Properties of 2-Fluoro-5-formylbenzonitrile

| Property | Value |

| Qualitative Solubility | Soluble in Chloroform, Methanol. |

| Appearance | White to off-white solid. |

| Melting Point | 80-84 °C (literature value). |

| Boiling Point | 215.6 °C at 760 mmHg (predicted). |

| Molecular Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol |

Hypothetical Experimental Protocol: Synthesis of this compound

While no specific literature protocol for the synthesis of this compound was identified, a plausible and common method for the preparation of such aryl ethers is the Williamson ether synthesis. The following represents a hypothetical, yet chemically sound, experimental procedure.

Objective: To synthesize this compound from 2-Hydroxy-5-formylbenzonitrile and a suitable cyclopropyl-halide.

Materials:

-

2-Hydroxy-5-formylbenzonitrile

-

Bromocyclopropane (or Iodocyclopropane)

-

Potassium Carbonate (K₂CO₃) or a similar base

-

Dimethylformamide (DMF) or Acetone as solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-Hydroxy-5-formylbenzonitrile (1 equivalent) and a suitable solvent such as DMF.

-

Addition of Base: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5-2.0 equivalents) to the mixture. Stir the suspension at room temperature for 15-20 minutes.

-

Alkylation: Add Bromocyclopropane (1.2-1.5 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product, this compound.

Mandatory Visualizations

As no signaling pathways involving this compound have been documented, the following diagram illustrates the hypothetical synthetic workflow described in Section 3.

Caption: Hypothetical workflow for the synthesis of this compound.

Conclusion

This guide confirms the current lack of available solubility data and detailed experimental protocols for this compound in the public domain. The provided data for the reference compound, 2-Fluoro-5-formylbenzonitrile, offers a starting point for researchers in estimating potential physicochemical properties. The hypothetical synthesis workflow and corresponding diagram provide a logical and chemically sound basis for the potential production of the target compound. It is recommended that any researcher working with this molecule perform their own solubility and characterization studies to generate primary data.

Spectroscopic and Synthetic Profile of 2-Cyclopropoxy-5-formylbenzonitrile: A Technical Overview

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 2-Cyclopropoxy-5-formylbenzonitrile, a compound of interest for researchers in medicinal chemistry and drug development. Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation and characterization are presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational algorithms and are intended to serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | Ar-CH O |

| 7.98 | dd, J = 8.5, 2.0 Hz | 1H | Ar-H 6 |

| 7.85 | d, J = 2.0 Hz | 1H | Ar-H 4 |

| 7.15 | d, J = 8.5 Hz | 1H | Ar-H 3 |

| 3.90 - 3.85 | m | 1H | O-CH (cyclopropyl) |

| 0.95 - 0.85 | m | 4H | CH ₂(cyclopropyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C HO |

| 162.0 | C 2-O |

| 135.0 | C 4 |

| 133.5 | C 6 |

| 118.0 | C N |

| 115.0 | C 5 |

| 112.0 | C 3 |

| 105.0 | C 1 |

| 55.0 | O-C H(cyclopropyl) |

| 7.0 | C H₂(cyclopropyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2225 | -C≡N | Nitrile stretch |

| ~1700 | -CHO | Aldehyde C=O stretch |

| ~2820, ~2720 | -CHO | Aldehyde C-H stretch (Fermi doublet) |

| ~1250 | Ar-O-C | Aryl ether C-O stretch |

| ~3050 | Ar-H | Aromatic C-H stretch |

| ~3010 | Cyclopropyl C-H | C-H stretch |

| ~1600, ~1480 | Aromatic Ring | C=C stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Exact Mass (M+) | 187.0633 u |

| Predicted Major Fragments (m/z) | 186 (M-H)⁺, 158 (M-CHO)⁺, 146 (M-C₃H₅)⁺ |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route for this compound is proposed, commencing with 2-hydroxy-5-formylbenzonitrile. The key transformation is a Williamson ether synthesis to introduce the cyclopropoxy moiety.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-formylbenzonitrile (1.47 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).

-

Addition of Reagents: To the stirred suspension, add bromocyclopropane (1.45 g, 12 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone (2 x 10 mL).

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization Protocols

-

NMR Spectroscopy:

-

Prepare a solution of the purified compound (~10 mg) in deuterated chloroform (CDCl₃, ~0.7 mL).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature. Process the data using appropriate software.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the purified solid product using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to determine the molecular weight and fragmentation pattern.

-

Signaling Pathways and Logical Relationships

As this compound is a novel compound with no published biological data, there are no established signaling pathways to visualize. However, the workflow for its characterization can be represented logically.

Characterization Workflow Diagram

The Strategic Role of 2-Cyclopropoxy-5-formylbenzonitrile in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Synthetic Utility of a Key Building Block.

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with enhanced pharmacological properties is paramount. 2-Cyclopropoxy-5-formylbenzonitrile emerges as a significant starting material, strategically positioned at the intersection of desirable physicochemical properties and versatile synthetic reactivity. This benzonitrile derivative, characterized by a cyclopropoxy moiety and a formyl group, offers a unique combination of structural rigidity, metabolic stability, and reactive handles for the construction of complex bioactive molecules. The incorporation of a cyclopropyl group is a well-established strategy in drug design to improve metabolic stability and potency.[1] This technical guide provides a comprehensive overview of this compound as a starting material, focusing on its synthesis, core applications in drug development, and detailed experimental protocols.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapeutics that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The analogous compound, 2-Fluoro-5-formylbenzonitrile, is a well-documented precursor to the blockbuster PARP inhibitor, Olaparib.[2] By replacing the fluoro group with a cyclopropoxy group, medicinal chemists can fine-tune the lipophilicity, metabolic profile, and binding interactions of the final drug molecule, potentially leading to improved efficacy and safety profiles.

Physicochemical Properties and Synthetic Overview

The structural features of this compound dictate its reactivity and utility. The nitrile and formyl groups are versatile functional handles that can participate in a wide array of chemical transformations, while the cyclopropoxy group imparts unique conformational constraints and electronic properties.

| Property | Value | Source |

| Molecular Formula | C11H9NO2 | N/A |

| Molecular Weight | 187.19 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | N/A |

A plausible and efficient synthetic route to this compound is the Williamson ether synthesis, starting from the commercially available 2-Hydroxy-5-formylbenzonitrile and a suitable cyclopropyl halide. This method offers a straightforward and scalable approach to this key intermediate.

Core Application: Synthesis of PARP Inhibitors

The primary application of this compound in drug discovery is as a key building block for the synthesis of PARP inhibitors. The formyl group can be elaborated into a variety of heterocyclic systems that mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The general synthetic strategy involves the condensation of the formyl group with a suitable binucleophile, followed by further functionalization.

The PARP signaling pathway is crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, inhibition of PARP leads to synthetic lethality, making it a highly effective targeted therapy.

References

2-Cyclopropoxy-5-formylbenzonitrile: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropoxy-5-formylbenzonitrile is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. Its unique combination of a cyclopropoxy group, a nitrile moiety, and a reactive formyl group on a benzene ring offers a versatile scaffold for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the available, albeit limited, literature on this compound and proposes synthetic routes, potential chemical reactivity, and prospective applications in drug development, drawing parallels from structurally related molecules. The information presented herein aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction

The strategic incorporation of small, strained ring systems, such as cyclopropanes, into drug molecules is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability, while also improving pharmacokinetic properties. The cyclopropyl group can act as a bioisostere for other functionalities and can introduce conformational rigidity, which can be beneficial for target binding. When appended to an aromatic ring via an ether linkage, the cyclopropoxy group can modulate the electronic properties of the scaffold and introduce a unique three-dimensional vector for interaction with biological targets.

This compound combines this valuable cyclopropoxy moiety with two other key functional groups: a benzonitrile and a benzaldehyde. The benzonitrile group is a common feature in many approved drugs, where it can participate in hydrogen bonding or act as a bioisostere for other groups. The formyl (aldehyde) group is a versatile chemical handle that can be readily transformed into a wide array of other functionalities, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies.

While direct literature on this compound is scarce, its structural analog, 2-Fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[1][2] This highlights the potential of the 2-substituted-5-formylbenzonitrile scaffold in the development of targeted therapies. This guide will, therefore, leverage data from related compounds to provide a thorough technical overview.

Proposed Synthesis of this compound

Based on established synthetic methodologies for analogous compounds, several viable routes for the synthesis of this compound can be proposed. The most promising approaches involve the formation of the cyclopropoxy ether bond via nucleophilic aromatic substitution or O-alkylation.

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)

This approach would utilize a 2-halo-5-formylbenzonitrile as the starting material, with a fluorine atom being the most reactive leaving group for SNAr reactions.

Experimental Protocol (Proposed):

-

Preparation of Sodium Cyclopropoxide: To a solution of cyclopropanol in a suitable anhydrous solvent (e.g., THF, DMF), add one equivalent of a strong base such as sodium hydride (NaH) at 0 °C. Allow the reaction to stir for 30-60 minutes at room temperature to ensure complete formation of the sodium cyclopropoxide.

-

SNAr Reaction: To the freshly prepared sodium cyclopropoxide solution, add one equivalent of 2-fluoro-5-formylbenzonitrile. The reaction mixture is then heated to an appropriate temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

Synthetic Route 2: O-Alkylation of a Phenolic Precursor

This method involves the synthesis of 2-hydroxy-5-formylbenzonitrile, followed by its O-alkylation with a suitable cyclopropyl electrophile.

Experimental Protocol (Proposed):

-

Synthesis of 2-hydroxy-5-formylbenzonitrile: This intermediate can be prepared from commercially available 3-hydroxybenzonitrile via a formylation reaction, such as the Vilsmeier-Haack or Duff reaction.

-

O-Alkylation: To a solution of 2-hydroxy-5-formylbenzonitrile in a polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3) and a cyclopropylating agent like cyclopropyl bromide or cyclopropyl tosylate. The reaction mixture is heated to reflux and monitored until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is removed in vacuo. The residue is then taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product is purified by column chromatography.

The following diagram illustrates a proposed synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Cyclopropoxy-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals. These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2] Several quinazoline derivatives have been successfully developed as targeted cancer therapies, such as gefitinib, erlotinib, and lapatinib, which act as tyrosine kinase inhibitors.[1][3]

The synthesis of novel quinazoline derivatives is a key focus for the development of new therapeutic agents. This document provides a detailed protocol for a plausible synthetic route to quinazoline derivatives starting from the readily available precursor, "2-Cyclopropoxy-5-formylbenzonitrile."

Synthetic Strategy

The proposed synthesis is a three-step process commencing with the reductive amination of the starting material, followed by cyclization with an aldehyde to form a dihydroquinazoline intermediate, and subsequent oxidation to the final quinazoline product. This strategy offers a versatile approach to a variety of substituted quinazolines by varying the aldehyde used in the second step.

Caption: Inhibition of EGFR signaling by quinazolines.

The diagram above illustrates how quinazoline derivatives can block the binding of ATP to the kinase domain of EGFR, thereby inhibiting its activation and downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation, survival, and angiogenesis. The synthetic protocols provided herein enable the generation of diverse quinazoline libraries for screening against such critical biological targets.

References

Application Notes and Protocols for 2-Cyclopropoxy-5-formylbenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropoxy-5-formylbenzonitrile is a substituted benzonitrile derivative with potential applications in medicinal chemistry as a key building block for the synthesis of biologically active molecules. Its unique structure, featuring a cyclopropoxy group, a nitrile moiety, and a reactive formyl group, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The cyclopropyl group is a valuable feature in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule.[1] The benzonitrile functional group is also a common pharmacophore and a versatile synthetic handle for creating more complex heterocyclic structures.[2][3]

While direct biological activity data for this compound is not extensively reported in publicly available literature, its structural similarity to key intermediates in the synthesis of potent drugs, such as PARP inhibitors, highlights its potential as a valuable starting material in drug discovery programs.[4][5] For instance, the analogous compound, 2-fluoro-5-formylbenzonitrile, is a crucial intermediate in the synthesis of Olaparib, a PARP inhibitor used in cancer therapy.[5][6]

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with synthetic protocols and conceptual signaling pathways where its derivatives may have an impact.

Potential Applications in Medicinal Chemistry

The chemical functionalities of this compound make it an attractive starting point for the synthesis of a variety of molecular scaffolds targeting different biological pathways.

-

Inhibitors of DNA Repair Enzymes (e.g., PARP Inhibitors): Drawing a parallel with 2-fluoro-5-formylbenzonitrile's role in Olaparib synthesis, this compound can serve as a precursor for novel Poly (ADP-ribose) polymerase (PARP) inhibitors. The formyl group can be elaborated to construct the heterocyclic systems characteristic of many PARP inhibitors, while the cyclopropoxy group could confer advantageous pharmacokinetic properties.

-

Serotonin Receptor Modulators: The cyclopropyl moiety is present in selective serotonin 2C (5-HT2C) receptor agonists.[7] The benzonitrile scaffold of this compound could be modified to explore new chemical space for serotonin receptor modulators, which are important in treating central nervous system disorders.[7]

-

Kinase Inhibitors: The benzonitrile group is a common feature in many kinase inhibitors. The reactive aldehyde of this compound can be utilized in various chemical transformations, such as reductive amination or condensation reactions, to build diverse libraries of compounds for screening against various kinases involved in cancer and inflammatory diseases.

-

G-Protein Coupled Receptor (GPCR) Ligands: The structural motifs present in this compound can be incorporated into ligands for various GPCRs. The cyclopropoxy group can provide a degree of conformational constraint, which can be beneficial for achieving receptor subtype selectivity.

Physicochemical Properties and Data

While specific experimental data for this compound is scarce, the properties of the closely related 2-Fluoro-5-formylbenzonitrile are presented below for comparison.

| Property | Value (for 2-Fluoro-5-formylbenzonitrile) | Reference |

| Molecular Formula | C8H4FNO | [8][9] |

| Molecular Weight | 149.12 g/mol | [8][9] |

| Melting Point | 80-84 °C | [4] |

| Boiling Point | 215.6 °C at 760 mmHg | [4] |

| Density | 1.26 g/cm³ | [4] |

Experimental Protocols

The following are representative protocols for the synthesis and potential elaboration of this compound.

Protocol 1: Synthesis of this compound (Hypothetical Route)

This protocol is a proposed synthetic route based on established organic chemistry reactions.

Reaction Scheme:

A potential synthetic route for this compound.

Materials:

-

2-Hydroxy-5-formylbenzonitrile

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: O-Alkylation.

-

To a solution of 2-Hydroxy-5-formylbenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

-

-

Alternative Step from Alcohol (if starting from 2-Cyclopropoxy-5-(hydroxymethyl)benzonitrile): Oxidation.

-

Dissolve 2-Cyclopropoxy-5-(hydroxymethyl)benzonitrile (1.0 eq) in DCM.

-

Add PCC (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate and purify by column chromatography to yield this compound.

-

Protocol 2: Reductive Amination for Library Synthesis

This protocol describes a general method to utilize the formyl group for creating a library of amine derivatives.

Reaction Scheme:

General workflow for reductive amination.

Materials:

-

This compound

-

A diverse set of primary and secondary amines

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

DCM

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) in DCE.

-

Add the desired amine (1.1 eq) followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the mixture with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

The resulting crude product can be purified by preparative HPLC or column chromatography to yield the desired amine derivative.

Signaling Pathway Visualization

Derivatives of this compound could potentially modulate various signaling pathways. Below is a conceptual representation of the PARP-mediated DNA damage repair pathway, a potential target for compounds derived from this scaffold.

PARP-mediated DNA repair and its inhibition.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its structural features suggest potential for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. The provided protocols offer a starting point for the synthesis and derivatization of this compound, enabling the exploration of its potential in various drug discovery campaigns. Further research is warranted to fully elucidate the biological activities of its derivatives.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(2-(hydroxymethyl)cyclopropyl)benzonitrile [myskinrecipes.com]

- 3. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 218301-22-5,2-FLUORO-5-FORMYLBENZONITRILE | lookchem [lookchem.com]

- 5. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Cyclopropoxy-5-formylbenzonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Cyclopropoxy-5-formylbenzonitrile as a key intermediate in the synthesis of potent enzyme inhibitors for pharmaceutical research and development. This document includes detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of inhibitors for enzymes implicated in various disease states. The unique combination of a cyclopropoxy group, a nitrile, and a formyl functional group allows for diverse chemical modifications, leading to the development of targeted therapeutics. The cyclopropyl moiety is a well-established feature in drug design, known to enhance metabolic stability, binding affinity, and potency of drug candidates. This intermediate is particularly relevant for the synthesis of inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid signaling molecules.

Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound serves as a key precursor for the synthesis of urea-based inhibitors of soluble epoxide hydrolase (sEH). These inhibitors are of significant interest for their potential therapeutic applications in managing inflammation, pain, and cardiovascular diseases.

Background on Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a cytosolic enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules derived from arachidonic acid that possess potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes their beneficial effects. Inhibition of sEH preserves the levels of EETs, thereby enhancing their protective signaling pathways.

Signaling Pathway of sEH Inhibition

The therapeutic effect of sEH inhibitors is achieved by modulating the arachidonic acid cascade. By blocking the degradation of EETs, these inhibitors amplify downstream signaling pathways that lead to reduced inflammation and vasodilation.

Application Notes and Protocols for 2-Cyclopropoxy-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential reactivity of 2-Cyclopropoxy-5-formylbenzonitrile, a key intermediate for the development of novel therapeutics. While direct literature on the reaction mechanisms of this specific compound is limited, this document infers its chemical behavior from well-documented reactions of analogous compounds, particularly 2-fluoro-5-formylbenzonitrile and other substituted 2-formylbenzonitriles. Detailed experimental protocols for the proposed synthesis and subsequent reactions are provided, along with clear data presentation and visualizations to guide researchers in their laboratory work.

Introduction

This compound is a bifunctional aromatic compound containing a cyclopropoxy group, a nitrile, and a formyl group. This unique combination of functional groups makes it an attractive building block in medicinal chemistry and materials science. The electron-donating cyclopropoxy group can influence the reactivity of the aromatic ring, while the nitrile and formyl groups offer versatile handles for a variety of chemical transformations. Notably, the structurally related 2-fluoro-5-formylbenzonitrile is a crucial intermediate in the synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2][3] This precedent highlights the potential of 2-substituted-5-formylbenzonitriles in the development of bioactive molecules.

This document outlines a plausible synthetic route to this compound and explores its potential in key chemical reactions, drawing parallels with known transformations of similar substrates.

Proposed Synthesis of this compound

The synthesis of this compound can be envisaged via a nucleophilic aromatic substitution (SNA_r) reaction on an appropriately substituted benzonitrile, followed by functional group manipulations. A plausible two-step synthetic pathway is proposed, starting from the commercially available 2-fluoro-5-formylbenzonitrile.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Synthesis Protocol

Reaction: Nucleophilic Aromatic Substitution of 2-Fluoro-5-formylbenzonitrile with Sodium Cyclopropoxide.

Materials:

-

2-Fluoro-5-formylbenzonitrile

-

Cyclopropanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanol (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form sodium cyclopropoxide in situ.

-

Cool the mixture back to 0 °C and add a solution of 2-fluoro-5-formylbenzonitrile (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 2-Fluoro-5-formylbenzonitrile (1.0 g, 6.71 mmol) |

| Reagents | Sodium hydride (0.32 g, 8.05 mmol), Cyclopropanol (0.47 g, 8.05 mmol) |

| Solvent | Anhydrous DMF (20 mL) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12 h |

| Product Yield | ~1.0 g (80%) (estimated) |

| Purity (by HPLC) | >95% (estimated) |

Potential Reaction Mechanisms of this compound

The presence of both a formyl and a nitrile group on the benzonitrile scaffold allows for a variety of cascade reactions, particularly in the synthesis of heterocyclic compounds like isoindolinones.[4][5]

Cascade Reaction with Anilines to form N-Aryl Isoindolinones

2-Formylbenzonitriles are known to react with anilines in a cascade fashion to produce N-aryl isoindolinones.[4] This reaction is typically initiated by the formation of an imine between the formyl group and the aniline, followed by an intramolecular cyclization involving the nitrile group.

Proposed Reaction Mechanism:

References

- 1. Page loading... [guidechem.com]

- 2. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 4. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Cyclopropoxy-5-formylbenzonitrile for Novel Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the versatile building block, 2-cyclopropoxy-5-formylbenzonitrile, and its application in the synthesis of novel heterocyclic compounds. The protocols are based on established chemical transformations and are intended to serve as a guide for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-hydroxy-5-methylbenzonitrile. The first step involves a Williamson ether synthesis to introduce the cyclopropyl group, followed by an oxidation of the methyl group to the desired aldehyde.

Protocol 1: Synthesis of 2-Cyclopropoxy-5-methylbenzonitrile

Materials:

-

2-Hydroxy-5-methylbenzonitrile

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-5-methylbenzonitrile (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-cyclopropoxy-5-methylbenzonitrile.

Protocol 2: Synthesis of this compound

Materials:

-

2-Cyclopropoxy-5-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexamethylenetetramine (HMTA) - for Sommelet reaction

-

Acetic acid

-

Hydrochloric acid (HCl)

Procedure (via Benzylic Bromination and Sommelet Reaction):

-

Benzylic Bromination:

-

Dissolve 2-cyclopropoxy-5-methylbenzonitrile (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to get crude 5-(bromomethyl)-2-cyclopropoxybenzonitrile. This intermediate is often used directly in the next step.

-

-

Sommelet Reaction:

-

To the crude 5-(bromomethyl)-2-cyclopropoxybenzonitrile in chloroform, add hexamethylenetetramine (1.2 eq).

-

Stir the mixture at room temperature for 24 hours to form the quaternary ammonium salt.

-

Filter the salt, wash with chloroform, and dry.

-

Heat the salt with a mixture of acetic acid and water (2:1) at reflux for 2-4 hours.

-

Cool the reaction mixture and extract with dichloromethane.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the residue by column chromatography to obtain this compound.

-

Application in Novel Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic scaffolds due to the presence of the reactive aldehyde and nitrile functionalities. The following are proposed protocols for the synthesis of thiophenes, pyrimidines, and pyridines.

Application 1: Synthesis of 2-Amino-4-(3-cyano-4-cyclopropoxyphenyl)thiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes.

Protocol 3: Gewald Reaction

Materials:

-

This compound

-

Malononitrile

-

Elemental sulfur (S₈)

-

Morpholine or another suitable base

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add elemental sulfur (1.2 eq) to the mixture.

-

Add a catalytic amount of morpholine and stir the reaction mixture at room temperature.

-

Gently heat the mixture to 40-50 °C and continue stirring for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol and then with water to remove any unreacted starting materials and catalyst.

-

Dry the solid under vacuum to obtain the desired 2-aminothiophene derivative.

Illustrative Data:

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | This compound | Malononitrile | Morpholine | Ethanol | 3 | 50 | 85 |

| 2 | This compound | Ethyl Cyanoacetate | Piperidine | DMF | 4 | 60 | 78 |

Disclaimer: The data in this table is illustrative and based on typical yields for the Gewald reaction with similar substrates.

Reaction Pathway:

Application Notes and Protocols for Nitrile Group Reactions of 2-Cyclopropoxy-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations of the nitrile group in 2-Cyclopropoxy-5-formylbenzonitrile, a potentially valuable building block in medicinal chemistry and drug discovery. The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity, making this scaffold attractive for developing novel therapeutics.[1] The protocols outlined below—hydrolysis, reduction, and cycloaddition—demonstrate the versatility of the nitrile group in accessing a variety of functional groups, including carboxylic acids, primary amines, and heterocycles.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

Application Note:

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid (2-Cyclopropoxy-5-formylbenzoic acid) is a fundamental transformation. Carboxylic acids are crucial intermediates in organic synthesis, enabling further modifications such as amide bond formation, esterification, and conversion to other functional groups. Both acidic and basic conditions can be employed for this hydrolysis, with the choice of method often depending on the stability of other functional groups in the molecule.[2][3][4] Given the presence of a formyl group, which can be sensitive to certain reagents, careful selection of reaction conditions is important.

Experimental Protocol: Acid-Catalyzed Hydrolysis

A well-established method for nitrile hydrolysis involves heating with a strong aqueous acid.[3][5][6]

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 g, 5.34 mmol).

-

Add a 1:1 mixture of concentrated sulfuric acid and water (20 mL).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice (50 g) in a beaker.

-

The product, 2-Cyclopropoxy-5-formylbenzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).

-

Dry the product under vacuum to yield the desired carboxylic acid.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| This compound | 187.21 | 1.0 | 5.34 | 2-Cyclopropoxy-5-formylbenzoic acid | 206.20 | 1.10 | 0.95 | 86.4 |

DOT Script for Reaction Pathway:

Caption: Acid-catalyzed hydrolysis of this compound.

Reduction of the Nitrile Group to a Primary Amine

Application Note:

The reduction of nitriles to primary amines is a highly valuable transformation in the synthesis of pharmaceuticals and other bioactive molecules.[7][8] The resulting aminomethyl group can be a key pharmacophore or a handle for further derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose.[2][5] Care must be taken as LiAlH₄ will also reduce the aldehyde group. For selective reduction of the nitrile, protection of the aldehyde may be necessary, or alternative reducing agents could be explored.[9]